molecular formula C7H6N2OS B11810605 5-(Thiophen-2-yl)oxazol-2-amine

5-(Thiophen-2-yl)oxazol-2-amine

Cat. No.: B11810605
M. Wt: 166.20 g/mol
InChI Key: RAFXYWKBCPDIJR-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)oxazol-2-amine is a heterocyclic compound that contains both a thiophene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid with an amine and a suitable dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or oxazole rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 5-(Thiophen-2-yl)oxazol-2-amine exhibit promising anticancer properties. For instance, studies have reported that compounds containing thiophene and oxazole rings can induce apoptosis in cancer cells, demonstrating cytotoxic effects against various cancer types such as leukemia, ovarian, and lung cancers . The mechanism often involves cell cycle arrest and interference with tubulin polymerization, which are critical for cancer cell proliferation.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial potential. The presence of the thiophene ring contributes to its ability to inhibit the growth of bacteria and fungi. In vitro studies have indicated that certain derivatives display significant activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The pharmacological effects of this compound are largely attributed to its ability to form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor interactions.

Material Science

Electronic Properties

In materials science, this compound is utilized as a building block for synthesizing advanced materials with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) and solar cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex heterocyclic compounds through various chemical reactions such as cyclization and substitution reactions. These synthesized compounds often exhibit enhanced properties that can be tailored for specific applications in pharmaceuticals or materials engineering .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
ALeukemia10Apoptosis induction
BOvarian15Tubulin polymerization inhibition
CLung20Cell cycle arrest

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Table 2: Antimicrobial Efficacy of Selected Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
DStaphylococcus aureus18
EEscherichia coli15
FPseudomonas aeruginosa12

Note: Zone of inhibition measured in mm indicates the effectiveness against bacterial growth.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-2-yl)oxazol-2-amine is unique due to its combination of a thiophene ring and an oxazole ring with an amine group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in chemistry, biology, and materials science .

Biological Activity

5-(Thiophen-2-yl)oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring attached to an oxazole ring with an amine functional group. This unique combination imparts specific electronic and steric properties that enhance its biological activity.

Compound Name Structural Features Biological Activity Unique Aspects
This compoundThiophene and oxazole rings with an amine groupAntimicrobial, AnticancerUnique combination of thiophene and oxazole rings
5-(Thiophen-2-yl)isoxazol-3-amineIsoxazole ring instead of oxazoleVariesDifferent reactivity due to structural change
2-(Thiophen-2-yl)oxazoleLacks the amine groupAntimicrobialSimpler structure with different reactivity

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The compound interacts with bacterial enzymes or receptors, leading to disruption in cellular functions, which is critical for its antimicrobial action.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. In vitro experiments have demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with breast and colon cancers. A notable study reported an IC50 value of around 380 nM against HeLa cells, indicating significant anti-proliferative effects . The mechanism involves cell cycle arrest and induction of apoptosis, particularly through modulation of oncogenic pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest at the G1 phase in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis through pathways involving E3 ubiquitin ligases, leading to degradation of oncogenic proteins .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study evaluated the compound against Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics. The results indicated a potential for development as a new antimicrobial agent.
  • Anticancer Study : In a xenograft model using HeLa cells, treatment with this compound resulted in reduced tumor growth without significant side effects, showcasing its therapeutic potential against cervical cancer .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

5-thiophen-2-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9)

InChI Key

RAFXYWKBCPDIJR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)N

Origin of Product

United States

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